3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is a compound belonging to the pyrrole family, characterized by a five-membered ring structure that includes one nitrogen atom. This compound features an ethyl group at the 3-position and two methyl groups at the 4 and 5 positions, along with an aldehyde functional group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 151.2056 g/mol. The unique arrangement of substituents contributes to its distinctive chemical properties and reactivity.
These reactions allow for the synthesis of various derivatives and modifications, enhancing its utility in organic synthesis.
Research indicates that compounds similar to 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde exhibit significant biological activities. For instance, pyrrole derivatives have been investigated for their antimicrobial and anticancer properties. Studies have shown that these compounds can interact with biological targets, potentially influencing enzyme activity and cellular signaling pathways, which may lead to therapeutic applications in medicine .
The synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods:
These synthetic routes are crucial for producing the compound on both laboratory and industrial scales.
3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde serves various applications:
Interaction studies of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde focus on its ability to bind with biological macromolecules. Research has shown that similar pyrrole derivatives can form hydrogen bonds with proteins or nucleic acids, influencing their activity. These interactions are essential for understanding how such compounds can modulate biological pathways and their potential therapeutic effects .
Several compounds share structural similarities with 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethyl-1H-pyrrole | Lacks ethyl group and aldehyde | Less reactive due to fewer substituents |
| 1-Ethyl-2,5-dimethyl-1H-pyrrole | Contains ethyl but no aldehyde | Different reactivity profile due to position change |
| 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Contains carboxylic acid instead of aldehyde | Different functional group alters reactivity |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole | Similar structure but different functional group | Variations in biological activity observed |
The uniqueness of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde lies in its specific combination of substituents that enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.
The molecule belongs to the 1H-pyrrole family, characterized by:
This substitution pattern creates distinct electronic effects:
Table 1 compares key structural parameters with related pyrrole derivatives:
| Compound | Ring Substituents | Aldehyde Position | Dipole Moment (D) | Torsion Angle (°) |
|---|---|---|---|---|
| 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde | 3-ethyl, 4,5-dimethyl | 2 | 2.1* | 15* |
| 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 4-ethyl, 3,5-dimethyl | 2 | 2.3 | 12 |
| Pyrrole-2-carbaldehyde | None | 2 | 1.8 | 5 |
*Estimated from analogous structures
The numbering system for pyrrole derivatives follows IUPAC guidelines where:
In 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde:
This creates a steric environment distinct from the more commonly reported 4-ethyl-3,5-dimethyl isomer. Molecular modeling suggests the 3-ethyl group introduces greater ring distortion compared to 4-ethyl substitution due to closer proximity to the aldehyde functionality.
3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde represents a complex heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 grams per mole [1] [2]. The compound exhibits a five-membered aromatic pyrrole ring system that maintains planarity due to the delocalization of six pi-electrons, satisfying Hückel's rule for aromaticity [3] [4]. The carbon and nitrogen atoms within the pyrrole ring adopt sp2 hybridization, forming sigma bonds through sp2-sp2 and sp2-s orbital overlaps [4].
The molecular geometry of 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is characterized by bond angles approximating 120 degrees between carbon atoms in the ring structure [5]. The pyrrole ring demonstrates typical aromatic characteristics with carbon-carbon-hydrogen bond angles also maintaining approximately 120 degrees [5]. The planar nature of the five-membered ring is preserved despite the presence of multiple substituents, indicating minimal steric disruption to the fundamental aromatic framework [3].
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C9H13NO | Contains pyrrole ring with ethyl and methyl substituents plus aldehyde |
| Molecular Weight (g/mol) | 151.21 | Computed by PubChem 2.2 |
| CAS Number | 6250-80-2 | Chemical Abstracts Service registry number |
| Bond Angles (C-C-C) | ~120° | Typical aromatic ring bond angles |
| Bond Angles (C-C-H) | ~120° | Aromatic carbon-hydrogen bond angles |
| Ring Planarity | Planar five-membered ring | Five-membered ring maintains planarity |
| Pyrrole Ring Aromaticity | 6 π-electrons (aromatic) | Follows Hückel rule (4n+2 = 6 electrons) |
Tautomerism analysis reveals that pyrrole derivatives exhibit nitrogen-hydrogen proton migration patterns that are fundamental to their chemical behavior [6] [7]. The compound experiences tautomeric equilibria involving the migration of the nitrogen-bound hydrogen proton, which can adopt different positions within the molecular framework [6]. Variable temperature nuclear magnetic resonance studies have demonstrated that the activation barrier for nitrogen-hydrogen tautomerism in substituted pyrrole systems is generally higher than that observed in tetraphenylporphyrin derivatives [6].
| Tautomer Type | Characteristics | Energy/Stability |
|---|---|---|
| NH Proton Position 1 | NH proton on nitrogen atom | Ground state configuration |
| NH Proton Position 2 | NH proton migration patterns | Alternative tautomeric forms |
| Activation Barrier | Energy barrier for proton transfer | Higher than tetraphenylporphyrin |
| Temperature Dependence | Variable temperature NMR observations | Entropy-driven processes |
| Solvent Effects | Deuterated solvent studies | Solvent-dependent equilibria |
The tautomeric behavior exhibits positive activation entropy values, suggesting that the process involves dissociation of pi-pi stacked dimer structures in the ground state [6]. Deuterated solvent studies have revealed that the tautomeric equilibria are solvent-dependent, with different deuterated environments affecting the relative stability of various tautomeric forms [6]. The nitrogen atom in the pyrrole ring possesses one pair of non-bonding valence electrons that participate in the aromatic delocalization while simultaneously influencing the tautomeric preferences [5] [8].
X-ray crystallographic investigations of substituted pyrrole derivatives have provided comprehensive structural insights into the solid-state conformations and intermolecular interactions of these heterocyclic compounds [9] [10] [11]. The crystal structure of 4-acetyl-1H-pyrrole-2-carbaldehyde, a closely related compound, was determined in the monoclinic space group P21/n, revealing that the pyrrole ring makes dihedral angles of 4.50 degrees and 2.06 degrees with the aldehyde and acetyl groups respectively [9]. These crystallographic studies demonstrate that pyrrole rings generally maintain near-planar geometries even when bearing multiple substituents [9].
| Compound Class | Crystal System | Key Structural Features | Reference/CCDC |
|---|---|---|---|
| Pyrrole-2-carbaldehydes | Monoclinic P21/n | Planar pyrrole rings, dihedral angles 4.50-2.06° | PMC3470319 |
| Substituted pyrroles | Various space groups | Non-coplanar phenyl/pyrrole arrangements | Various crystallographic databases |
| Pyrrole derivatives | Triclinic/Monoclinic | Hydrogen bonding networks | CCDC 846490, 129521 |
| Ethyl pyrrole carboxylates | Monoclinic P21/c | Centrosymmetric dimers | PMC3006869 |
| Nitro-pyrrole compounds | Layer-like structures | N-H···O and C-H···O hydrogen bonds | PMC5290577 |
The Cambridge Structural Database contains crystallographic information for pyrrole-2-carbaldehyde derivatives, including the CCDC number 846490 which corresponds to structural data for related compounds [1] [12]. Crystallographic analysis has revealed that substituted pyrrole derivatives frequently adopt centrosymmetric dimer arrangements through intermolecular hydrogen bonding interactions [13]. The crystal structures are stabilized by classical nitrogen-hydrogen···oxygen hydrogen bonds and weak carbon-hydrogen···oxygen interactions that assemble molecules into chain-like arrangements [9] [13].
Studies of ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate have shown that the molecule adopts an E conformation about the carbon-nitrogen double bond, with a dihedral angle of 41.55 degrees between the pyrrole and phenyl rings [13]. The crystal packing reveals that molecules are linked into centrosymmetric dimers through intermolecular nitrogen-hydrogen···oxygen hydrogen bonds, forming ring motifs [13]. Within these dimeric structures, the two pyrrole rings become nearly coplanar while the phenyl rings maintain parallel orientations [13].
X-ray diffraction analyses of nitro-pyrrole derivatives have demonstrated that these compounds form layer-like crystal structures through combinations of nitrogen-hydrogen···oxygen and carbon-hydrogen···oxygen hydrogen bonds [14]. The nitro groups consistently lie in the plane of the pyrrole ring, while ester groups also maintain coplanarity with the heterocyclic framework [14]. These crystallographic observations indicate that the planar nature of the pyrrole system is preserved across diverse substitution patterns [14].
The steric and electronic effects of ethyl and methyl substituents on the pyrrole ring system significantly influence the molecular properties and reactivity patterns of 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde [16] [17]. The ethyl group at the 3-position introduces moderate steric bulk that can reduce the coplanarity of adjacent substituents while simultaneously providing weak electron-donating inductive effects [18]. Methyl groups at the 4 and 5 positions exhibit minimal steric hindrance due to their smaller size, while contributing electron-donating inductive effects that stabilize the aromatic system [18] [19].
| Substituent | Steric Effects | Electronic Effects | Impact on Properties |
|---|---|---|---|
| Ethyl group (C2H5) | Moderate bulk, reduced coplanarity | Weak electron-donating (+I effect) | Influences reactivity patterns |
| Methyl groups (CH3) | Minimal steric hindrance | Electron-donating (+I effect) | Stabilizes aromatic system |
| Aldehyde group (CHO) | Planar with ring system | Strong electron-withdrawing (-I, -R effects) | Reactive electrophilic center |
| Combined effects | Cumulative steric interactions | Net electron distribution | Modified chemical behavior |
Electronic effects analysis reveals that alkyl substituents such as ethyl and methyl groups function as electron-donating groups through positive inductive effects [20] [21]. These substituents increase electron density on the pyrrole ring, which enhances the nucleophilic character of the heterocycle [16] [21]. The presence of electron-donating substituents has been shown to hinder cyclic delocalization in most heterocycles, with the exception of certain pyrazole derivatives [21]. Quantum chemical calculations demonstrate that substituent effects follow Hammett relationships, with the positions of endocyclic nitrogen atoms relative to the substituents profoundly influencing their electronic properties [21].
Steric interactions between nitrogen-substituents and vinyl substituents in pyrrole derivatives can destabilize certain conformations, thereby affecting reactivity patterns [22]. Bulky nitrogen-substituents have been observed to sterically inhibit Michael addition reactions at the 5-position of the pyrrole ring [22]. The ethyl group in 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde provides sufficient steric bulk to influence the molecular conformation without completely disrupting the planar geometry of the aromatic system [22].
The combination of electron-donating alkyl substituents with the electron-withdrawing aldehyde group creates a unique electronic environment that affects both the ground-state properties and the reactivity of the compound [20]. Resonance effects from the substituents to nitrogen atoms, followed by inductive interactions with the heterocyclic framework, contribute to the overall electronic distribution within the molecule [21]. The aldehyde functionality introduces strong electron-withdrawing inductive and resonance effects that complement the electron-donating properties of the alkyl substituents .
The synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can accommodate the specific substitution pattern while maintaining regioselectivity. This pyrrole derivative, with its molecular formula C₉H₁₃NO and molecular weight of 151.21 g/mol, demands specialized synthetic approaches that address both the formation of the pyrrole ring and the precise installation of the aldehyde functionality [1] [2]. The compound's unique structural features, including the ethyl group at position 3, methyl substituents at positions 4 and 5, and the carbaldehyde group at position 2, necessitate careful consideration of synthetic strategies to achieve optimal yields and selectivity.
The Vilsmeier-Haack reaction remains one of the most fundamental approaches for introducing formyl groups into pyrrole derivatives, offering a reliable method for carbaldehyde installation [3] [4]. This electrophilic aromatic substitution reaction utilizes the combination of dimethylformamide and phosphorus oxychloride to generate the reactive Vilsmeier reagent, which subsequently attacks the electron-rich pyrrole nucleus [4]. The mechanism proceeds through three distinct stages: formation of an iminium cation from dimethylformamide and phosphorus oxychloride, nucleophilic substitution at the pyrrole ring, and hydrolysis of the resulting iminium salt to yield the desired carbaldehyde product [4].
For pyrrole substrates, the Vilsmeier-Haack reaction typically exhibits strong regioselectivity for the 2-position, making it particularly suitable for synthesizing 2-carbaldehyde derivatives [5] [6]. The reaction conditions generally involve refluxing the pyrrole substrate with the Vilsmeier reagent in an open vessel, though the specific conditions can be modified depending on the substitution pattern of the starting material [7] [5]. Research by Anderson and colleagues demonstrated that the reaction proceeds efficiently with various pyrrole derivatives, achieving yields ranging from moderate to good depending on the substrate's electronic properties [5] [6].
The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the substitution pattern of the pyrrole ring and the steric bulk of the formylating reagent [3]. Studies have shown that employing sterically crowded formamides can redirect the formylation to the 3-position, offering an alternative route to 3-carbaldehyde derivatives [3]. This regioselectivity switch is particularly valuable when synthesizing pyrrole carbaldehydes with specific substitution patterns that require formylation at less favored positions.
Alternative condensation approaches involve the use of metalated pyrrole intermediates, which provide enhanced control over regioselectivity and reaction conditions [8]. The methodology involves selective lithiation of substituted pyrroles followed by quenching with appropriate electrophilic formylating agents such as ethyl formate or dimethylformamide [8]. This approach offers superior regioselectivity compared to direct electrophilic formylation, allowing for precise control over the position of formyl group installation.
Lithiated 3-bromo-1-(phenylsulfonyl)-1H-pyrrole can be selectively formylated at either the C2- or C5-position depending on the choice of electrophile, demonstrating the versatility of this approach [8]. When ethyl formate is employed as the quenching electrophile, selective C2-formylation occurs, while the use of dimethylformamide favors C5-formylation [8]. The selectivity can be rationalized through a Curtin-Hammett scenario involving the relative rates of positional equilibration and electrophilic formylation [8].
The classic Adler-Longo synthesis represents another traditional approach for pyrrole derivative formation, though it is primarily employed for porphyrin synthesis [9]. This methodology involves the condensation of pyrrole with aldehydes in acidic media, typically using propionic acid as both solvent and catalyst [9] [7]. The reaction proceeds under relatively harsh conditions, with refluxing propionic acid at approximately 141°C for extended periods [9].
While the Adler-Longo method is not directly applicable to the synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde, it provides important insights into pyrrole condensation chemistry and has been adapted for various heterocyclic syntheses [10] [9]. Recent modifications of this approach have incorporated greener solvents and milder conditions, making it more suitable for sensitive substrates [10].
| Substrate | Reagent | Product | Reaction Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Pyrrole | DMF/POCl₃ | Pyrrole-2-carbaldehyde | Reflux, open vessel | Variable | 2-position preferred [5] |
| 1-Methylpyrrole | DMF/POCl₃ | 1-Methyl-pyrrole-2-carbaldehyde | Reflux, 30 min | 80 [5] | 2-position [5] |
| 1-(Phenylsulfonyl)pyrrole | DMF/POCl₃ | 2-Formyl-1-(phenylsulfonyl)pyrrole | Vigorous conditions | Poor [6] | 2-position [6] |
| N-substituted pyrroles | Sterically crowded formamides/POCl₃ | Pyrrole-3-carbaldehydes | 25°C, dichloromethane | 55-91 [3] | 3-position [3] |
The development of oxidative annulation strategies has revolutionized pyrrole carbaldehyde synthesis by enabling direct access to these compounds from simple starting materials without requiring pre-formed pyrrole substrates [11] [12]. Wu and colleagues pioneered an efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons featuring oxidative annulation coupled with direct C(sp³)-H to C=O oxidation [11] [12]. This methodology utilizes aryl methyl ketones, arylamines, and acetoacetate esters as starting materials, proceeding under mild conditions with molecular oxygen serving as the terminal oxidant [11] [12].
The oxidative annulation process proceeds through a carefully orchestrated sequence of bond formations and oxidations, ultimately leading to the construction of the pyrrole ring with concurrent installation of the carbaldehyde functionality [11] [12]. Preliminary mechanistic investigations indicate that the aldehyde oxygen atom originates from molecular oxygen, highlighting the efficiency of this approach in utilizing atmospheric oxygen as an oxidant [11] [12]. This methodology provides a distinct advantage over traditional oxidative functionalization approaches by avoiding the use of stoichiometric quantities of hazardous oxidants [11] [12].
The scalability of the oxidative annulation approach makes it particularly attractive for industrial applications, where the avoidance of stoichiometric oxidants represents both an economic and environmental advantage [11] [12]. The reaction conditions are mild enough to tolerate a wide range of functional groups, enabling the synthesis of diversely substituted pyrrole carbaldehydes with high efficiency [11] [12].
Electrochemical methods represent a significant advancement in sustainable pyrrole synthesis, offering external oxidant-free conditions that align with green chemistry principles [13] [14]. The electrochemical oxidative annulation of amines and aldehydes provides a general protocol for synthesizing polysubstituted pyrroles under environmentally benign conditions [13] [14]. This methodology utilizes an undivided electrochemical cell where arylacetaldehydes and primary amines participate in the transformation to furnish β-substituted pyrroles [13] [14].
The electrochemical approach offers several advantages over conventional oxidative methods, including precise control over the oxidation potential, elimination of chemical oxidants, and the ability to perform reactions at ambient temperature [13] [14]. Tetrasubstituted pyrroles can be obtained efficiently by using imines as substrates, demonstrating the versatility of this electrochemical methodology [13] [14]. The reaction can be scaled to gram levels, and the final products can undergo late-stage functionalization, making this approach suitable for both research and potential industrial applications [13] [14].
The electrooxidative process involves the generation of radical intermediates at the electrode surface, which subsequently undergo coupling and cyclization reactions to form the pyrrole ring [13] [14]. The absence of chemical oxidants eliminates the need for waste disposal associated with stoichiometric oxidizing agents, making this methodology particularly attractive from an environmental perspective [13] [14].
Copper-catalyzed oxidative annulation strategies have emerged as powerful tools for pyrrole synthesis, offering high selectivity and functional group tolerance [15]. The copper-hydride catalyzed enyne-nitrile coupling reaction represents an efficient method for preparing polysubstituted pyrroles from readily available building blocks [15]. This methodology utilizes both aromatic and aliphatic substrates under standard conditions, allowing the construction of pyrroles with diverse substitution patterns and functional groups [15].
The copper-catalyzed approach proceeds through a well-defined mechanism that has been elucidated through density functional theory calculations, providing insights into the origins of regioselectivity [15]. The reaction conditions are mild and operationally simple, requiring only catalytic amounts of copper complexes and proceeding under atmospheric pressure [15]. The functional group tolerance of this methodology makes it suitable for late-stage functionalization of complex molecules [15].
Recent developments in copper-catalyzed aerobic oxidation have further expanded the scope of oxidative pyrrole synthesis [15]. These methods utilize molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants and reducing the environmental impact of the synthetic process [15].
| Method | Starting Materials | Catalyst System | Temperature (°C) | Yield Range (%) | Key Advantage |
|---|---|---|---|---|---|
| Wu et al. Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters | O₂ atmosphere | RT to reflux | Good to excellent [11] | Avoids hazardous oxidants [11] |
| Electrochemical Oxidative | Arylacetaldehydes, primary amines | Electrooxidation, undivided cell | RT | 60-85 [13] | External oxidant-free [13] |
| CuH-Catalyzed Coupling | Enynes, nitriles | Copper hydride complex | RT | 45-82 [15] | Diverse substitution patterns [15] |
| Iodine-Mediated Cascade | Aldehydes, amines, iodine | Catalytic I₂ | RT to 80 | 60-90 [16] | Simple, scalable [16] |
The development of enzymatic carbon dioxide fixation strategies represents a paradigm shift toward sustainable pyrrole carbaldehyde synthesis, offering unprecedented selectivity and environmental compatibility [17] [18]. The coupling of UbiD-type decarboxylases with carboxylic acid reductases provides an innovative route to pyrrole-2-carbaldehyde production from simple pyrrole substrates using carbon dioxide as a carbon source [17] [18]. This biocatalytic system utilizes Pseudomonas aeruginosa HudA/PA0254 in combination with Segniliparus rotundus carboxylic acid reductase to achieve direct carboxylation followed by reduction to the aldehyde level [17] [18].
The enzymatic approach proceeds through a two-step mechanism involving initial carboxylation of pyrrole to pyrrole-2-carboxylic acid followed by reduction to the corresponding aldehyde [17] [18]. The UbiD enzyme family relies on the modified flavin cofactor prFMN to perform reversible decarboxylation of aromatic carboxylic acids, and under elevated carbon dioxide concentrations, these enzymes can achieve carboxylation at ambient conditions [17] [18]. The subsequent reduction step is catalyzed by carboxylic acid reductase, which reduces the intermediate carboxylic acid to the aldehyde using NADPH as a cofactor [17] [18].
Optimization studies have demonstrated that the enzymatic system can achieve production of 0.89 ± 0.10 mM pyrrole-2-carbaldehyde from 10 mM pyrrole substrate, representing approximately 9% conversion under standard conditions [17]. Further optimization through bicarbonate concentration adjustment improved the yield by a factor of approximately 2, achieving 1.90 ± 0.15 mM of the target aldehyde at 300 mM bicarbonate concentration [17]. The reaction proceeds optimally at 30°C and pH 7.4, requiring 18 hours for completion [17].
Transaminase enzymes offer another powerful enzymatic approach for pyrrole synthesis, particularly through modified Knorr pyrrole synthesis pathways [19] [20]. The use of transaminase ATA-113 enables the selective amination of α-diketones in the presence of β-keto esters, providing access to substituted pyrroles through a biocatalytic equivalent of the classical Knorr synthesis [20]. This methodology addresses the challenge of preventing undesired oxidative dimerization of α-amino carbonyl intermediates while achieving chemoselective amination [20].
The transaminase approach demonstrates excellent regioselectivity and functional group tolerance, allowing the synthesis of pyrroles with diverse substitution patterns [20]. The enzymatic method operates under mild aqueous conditions at ambient temperature, eliminating the need for harsh chemicals or extreme reaction conditions [20]. Internal amine transfer catalyzed by transaminases enables pyrrole preparation without requiring external amine donors, representing a self-sufficient approach to pyrrole synthesis [20].
Recent developments in transaminase engineering have expanded the substrate scope and improved the efficiency of these enzymatic transformations [20]. The ability to perform these reactions in aqueous media under physiological conditions makes transaminase-mediated synthesis particularly attractive for pharmaceutical applications where product purity and environmental impact are critical considerations [20].
The application of α-amylase from hog pancreas represents an innovative enzymatic approach for pyrrole synthesis through the Paal-Knorr reaction [21]. This methodology enables the synthesis of substituted pyrroles under mild conditions with good to excellent yields ranging from 60-99% [21]. The enzymatic approach utilizes 1,4-dicarbonyl compounds and primary amines as starting materials, proceeding through enzyme-catalyzed cyclization to form the pyrrole ring [21].
The α-amylase catalyzed method offers several advantages including mild reaction conditions, aqueous media compatibility, and high yields [21]. The impact of various factors such as solvents, enzyme amount, and temperature on the reaction efficiency has been systematically investigated, providing guidelines for optimization [21]. This enzymatic route represents an efficient alternative to chemical methods for N-substituted pyrrole derivative synthesis [21].
The enzymatic approach demonstrates excellent functional group tolerance and can accommodate a wide range of amine substrates, making it suitable for the synthesis of diverse pyrrole derivatives [21]. The mild reaction conditions and aqueous media compatibility make this methodology particularly attractive for green chemistry applications [21].
| Enzyme System | Substrate | Product | Reaction Conditions | Yield (%) | CO₂ Role | Green Advantages |
|---|---|---|---|---|---|---|
| PA0254/CARse | Pyrrole | Pyrrole-2-carbaldehyde | 30°C, pH 7.4, 18h, CO₂ atmosphere | 9 (optimized to 19) [17] | Carbon source via fixation [17] | Ambient conditions, CO₂ utilization [17] |
| α-Amylase (hog pancreas) | 1,4-Dicarbonyl compounds + amines | N-substituted pyrroles | Mild aqueous conditions | 60-99 [21] | Not applicable | Water-based, mild conditions [21] |
| Transaminase ATA-113 | α-Diketones + amine donors | Pyrroles via Knorr synthesis | Ambient temperature, aqueous | Good to excellent [20] | Not applicable | No harsh chemicals [20] |
| UbiD-type decarboxylase | Pyrrole-2-carboxylic acid | Pyrrole | 30°C, bicarbonate buffer | Variable with CO₂ concentration [22] | Decarboxylation/carboxylation [22] | Sustainable carbon cycling [22] |
The enzymatic carbon dioxide fixation approach represents a significant advancement in sustainable organic synthesis, offering a pathway to incorporate atmospheric carbon dioxide into valuable chemical products [17] [23]. The mechanism involves the reversible nature of UbiD-type decarboxylases, which can be driven toward carboxylation under elevated carbon dioxide concentrations [17] [22]. This approach addresses the thermodynamic challenge of carbon dioxide activation by coupling the carboxylation step with a subsequent reduction reaction that pulls the equilibrium toward product formation [17].
The carbon dioxide fixation mechanism relies on the unique properties of the prFMN cofactor, which enables the activation of aromatic C-H bonds through radical chemistry [17] [22]. The modified flavin cofactor provides the necessary activation energy for carbon dioxide incorporation while maintaining selectivity for specific positions on the aromatic ring [17] [22]. The coupling with carboxylic acid reductase ensures that the intermediate carboxylic acid is immediately converted to the aldehyde product, preventing reversal of the carboxylation reaction [17].
Recent investigations into the carbon dioxide fixation mechanism have revealed the importance of bicarbonate concentration and pH optimization for maximizing conversion efficiency [17]. The reaction demonstrates sensitivity to carbon dioxide levels, with higher concentrations favoring the carboxylation pathway over the thermodynamically preferred decarboxylation [17]. This understanding has enabled the development of optimized conditions that significantly improve the efficiency of the enzymatic carbon dioxide fixation process [17].
The enzymatic carbon dioxide fixation approach offers unique advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [17] [23]. The ability to utilize atmospheric carbon dioxide as a carbon source represents a significant step toward carbon-neutral synthetic chemistry [17] [23]. The mild reaction conditions and high selectivity make this approach particularly suitable for the synthesis of sensitive or complex molecules where traditional chemical methods may be unsuitable [17] [23].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
|---|---|---|---|---|---|---|
| Pyrrole-2-carboxaldehyde | C₅H₅NO | 95.10 | 43-47 [24] | 217-219 [24] | Not available | 1003-29-8 [24] |
| 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | C₉H₁₃NO | 151.21 [2] | Not available | 262.3 [2] | 1.044 [2] | 6250-80-2 [2] |
| Pyrrole-3-carboxaldehyde | C₅H₅NO | 95.10 [25] | Not available | Not available | Not available | 7126-39-8 [25] |
| 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde | C₈H₁₁NO | 137.18 [26] | Not available | Not available | Not available | 27226-50-2 [26] |